

# Desmethyl-VS-5584: An In-depth Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Desmethyl-VS-5584

Cat. No.: B612255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Desmethyl-VS-5584**, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). As a dimethyl analog of the well-characterized compound VS-5584, **Desmethyl-VS-5584** is of significant interest for cancer research and drug development due to its potential to modulate the frequently dysregulated PI3K/Akt/mTOR signaling pathway.

## Chemical Structure and Properties

**Desmethyl-VS-5584**, with the IUPAC name 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine, is a small molecule inhibitor. Its core structure is a purine derivative, which contributes to its ability to compete with ATP at the kinase domain of its target enzymes.

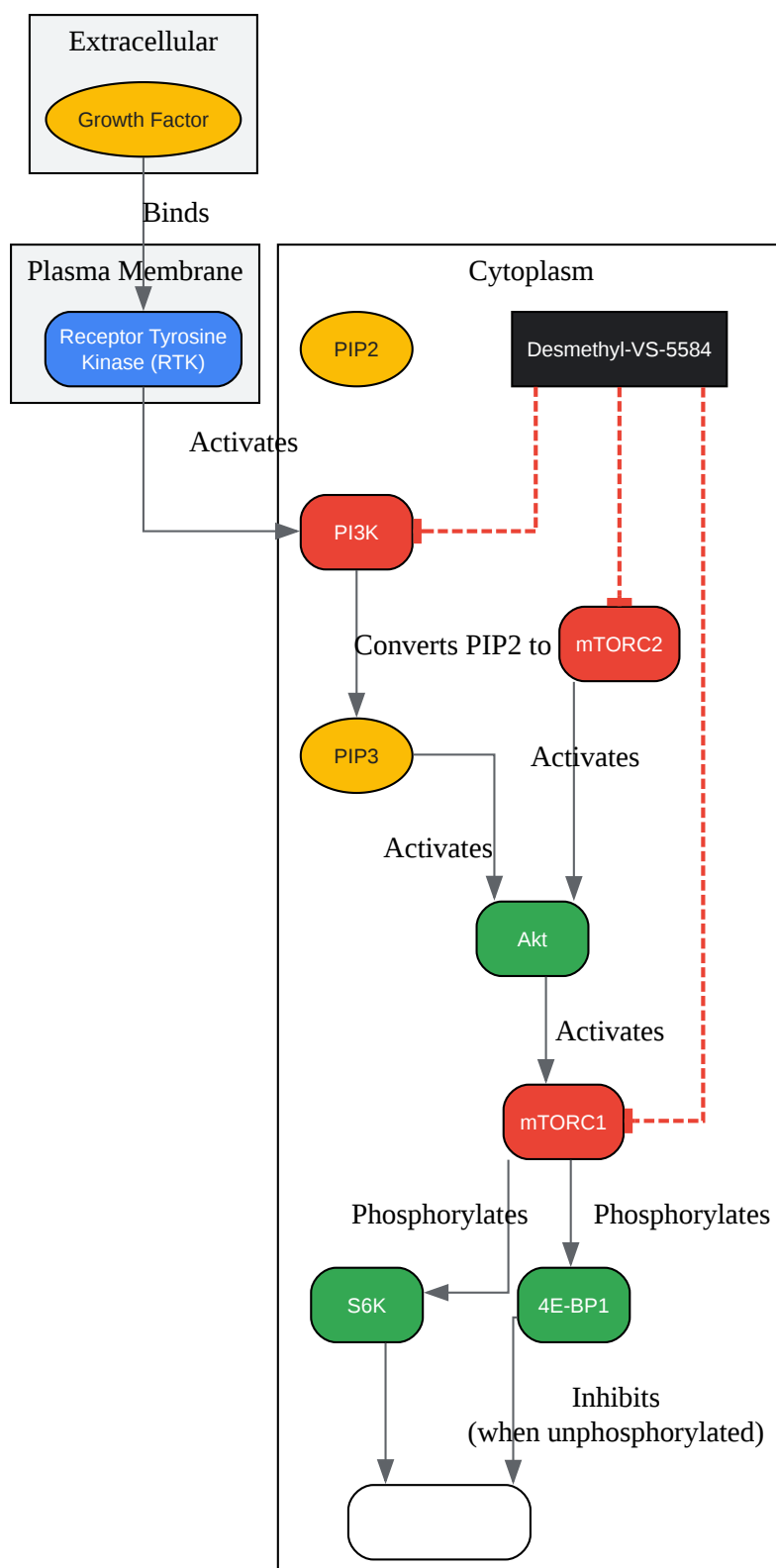
Table 1: Chemical and Physical Properties of **Desmethyl-VS-5584**

Property	Value	Source
Molecular Formula	C16H20N8O	[1][2][3][4][5]
Molecular Weight	340.39 g/mol	[4][5]
CAS Number	1246535-95-4	[1][2][3]
SMILES	<chem>Nc1ncc(c2c3ncn(C(C)C)c3nc(N3CCOCC3)n2)cn1</chem>	[4]
Appearance	Solid	N/A
Purity	>98% (HPLC)	[4]
Solubility	Soluble in DMSO	[6]
Storage	Store at -20°C	[1][3]

## Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

**Desmethyl-VS-5584** is an analog of VS-5584, a potent ATP-competitive inhibitor of all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) and mTOR.[7][8] By dual-targeting PI3K and mTOR, it effectively abrogates the signaling cascade that is crucial for cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The PI3K/Akt/mTOR pathway is a complex signaling network. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then modulates a variety of downstream effectors, including the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1, when active, promotes protein synthesis by phosphorylating S6 kinase (S6K) and 4E-BP1. **Desmethyl-VS-5584**, by inhibiting both PI3K and mTOR, is expected to lead to a comprehensive shutdown of this signaling axis.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Desmethyl-VS-5584**.

## Biological Activity and Pharmacokinetics (Data for VS-5584)

While specific quantitative biological data for **Desmethyl-VS-5584** is not readily available in the public domain, the data for its parent compound, VS-5584, provides a strong indication of its expected potency and pharmacological properties.

Table 2: In Vitro Inhibitory Activity of VS-5584

Target	IC50 (nM)	Source
PI3K $\alpha$	16	<a href="#">[7]</a> <a href="#">[8]</a>
PI3K $\beta$	68	<a href="#">[7]</a> <a href="#">[8]</a>
PI3K $\gamma$	25	<a href="#">[7]</a> <a href="#">[8]</a>
PI3K $\delta$	42	<a href="#">[7]</a> <a href="#">[8]</a>
mTOR	37	<a href="#">[7]</a> <a href="#">[8]</a>

Table 3: Pharmacokinetic Parameters of VS-5584 in Mice (Oral Administration)

Parameter	Value	Source
Tmax	0.9 hours	<a href="#">[5]</a>
Elimination Half-life	10 hours	<a href="#">[5]</a>

VS-5584 has demonstrated the ability to induce long-lasting, dose-dependent inhibition of PI3K/mTOR signaling in tumor tissues, leading to tumor growth inhibition in various preclinical models.[\[7\]](#)

## Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of **Desmethyl-VS-5584**.

## In Vitro Kinase Assay

This assay determines the direct inhibitory effect of **Desmethyl-VS-5584** on the enzymatic activity of PI3K and mTOR kinases.

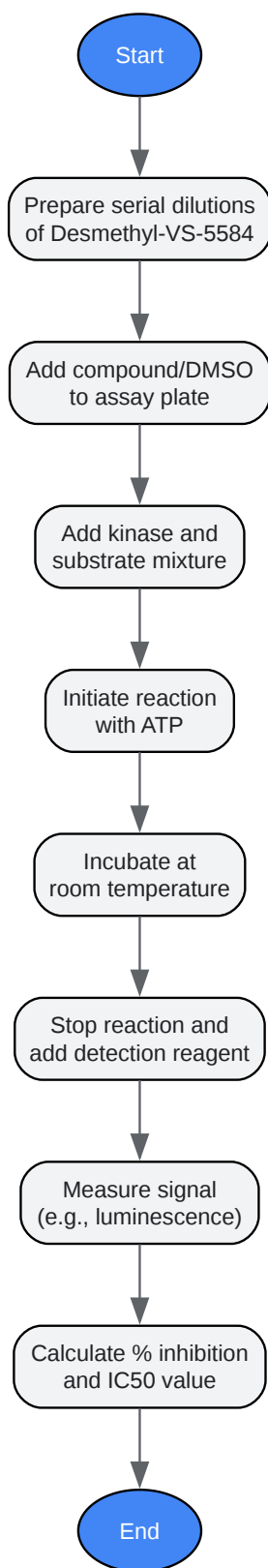
Materials:

- Purified recombinant PI3K and mTOR enzymes
- Kinase-specific substrate (e.g., PIP2 for PI3K, recombinant 4E-BP1 for mTOR)
- ATP ( $\gamma$ -<sup>32</sup>P-ATP for radiometric assay, or unlabeled ATP for ADP-Glo assay)
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- **Desmethyl-VS-5584** (dissolved in DMSO)
- 96-well or 384-well assay plates
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

Procedure:

- Prepare serial dilutions of **Desmethyl-VS-5584** in DMSO.
- Add 1  $\mu$ L of the diluted compound or DMSO (vehicle control) to the assay wells.
- Add 5  $\mu$ L of the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 4  $\mu$ L of ATP solution.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction and detect the kinase activity according to the detection reagent manufacturer's protocol.

- Measure the signal (e.g., luminescence) using a plate reader.
- Calculate the percent inhibition for each concentration of **Desmethyl-VS-5584** and determine the IC50 value using non-linear regression analysis.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for the in vitro kinase assay.

## Cell Proliferation Assay (MTT Assay)

This assay measures the effect of **Desmethyl-VS-5584** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Desmethyl-VS-5584** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **Desmethyl-VS-5584** for 72 hours. Include a vehicle control (DMSO).
- Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu$ L of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.



## Western Blot Analysis

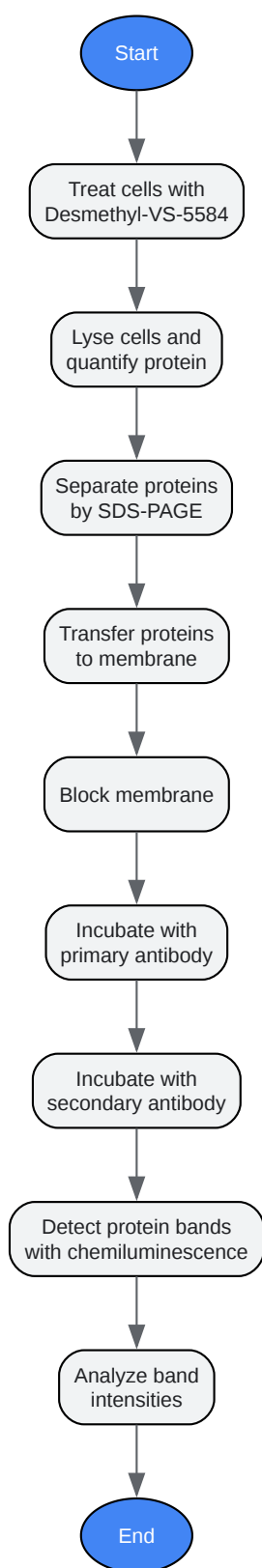
This technique is used to assess the effect of **Desmethyl-VS-5584** on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within cells.

Materials:

- Cancer cell line of interest
- **Desmethyl-VS-5584**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and transfer apparatus
- PVDF or nitrocellulose membranes
- Chemiluminescent substrate

Procedure:

- Seed cells and treat with **Desmethyl-VS-5584** for the desired time.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative phosphorylation levels.



[Click to download full resolution via product page](#)

**Figure 3:** General workflow for Western blot analysis.

## Conclusion

**Desmethyl-VS-5584** is a promising research compound for investigating the therapeutic potential of dual PI3K/mTOR inhibition. Its structural similarity to the well-characterized inhibitor VS-5584 suggests potent and selective activity. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific biological and pharmacological properties of **Desmethyl-VS-5584** and to explore its potential as a novel anti-cancer agent. Further studies are warranted to determine the specific IC<sub>50</sub> values and pharmacokinetic profile of **Desmethyl-VS-5584** to fully understand its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Desmethyl-VS-5584 - Immunomart [immunomart.com]
- 2. Desmethyl VS-5584 Datasheet DC Chemicals [dcchemicals.com]
- 3. Desmethyl VS-5584|1246535-95-4|COA [dcchemicals.com]
- 4. Desmethyl-VS-5584 | 1246535-95-4 | PARP | MOLNOVA [molnova.com]
- 5. molnova.com [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Desmethyl-VS-5584: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612255#desmethyl-vs-5584-chemical-structure-and-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)